2-Diazocyclohexanone

Vue d'ensemble

Description

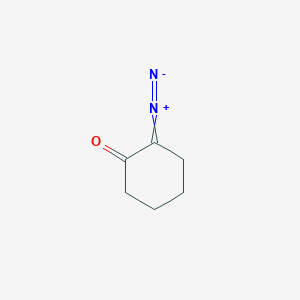

2-Diazocyclohexanone is a diazo compound . It is a yellow-orange liquid and is used in various organic synthesis procedures .

Synthesis Analysis

This compound can be synthesized from 2-(hydroxymethylene)cyclohexanone . The process involves cooling the flask containing the reactants in an ice-salt bath and adding p-toluenesulfonyl azide with vigorous mechanical stirring . After stirring, a solution of potassium hydroxide in water is added, and the mixture is stirred at room temperature . The resulting emulsion is then placed in a separatory funnel, and the dichloromethane layer is separated . The solvent is then removed on a rotary evaporator until the weight of the residue is constant, yielding this compound .Molecular Structure Analysis

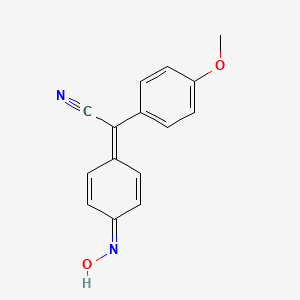

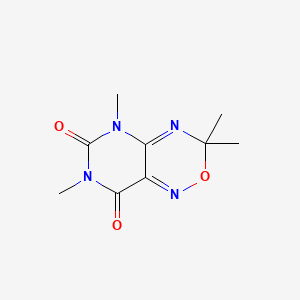

The molecular formula of this compound is C6H8N2O . It belongs to the class of organic compounds known as cyclic ketones .Chemical Reactions Analysis

This compound can undergo the Wolff rearrangement, which allows the generation of ketenes from α-diazoketones . It can also react with azodicarboxylic acid esters .Physical And Chemical Properties Analysis

The molecular weight of this compound is 124.14 g/mol . More detailed physical and chemical properties can be determined using techniques such as thermal analysis .Applications De Recherche Scientifique

1. Nitric Oxide Donors in Melanoma Treatment

2-Diazocyclohexanone derivatives like O2-(6-oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolate have shown promise in melanoma treatment. These compounds can simultaneously release nitric oxide and an active 3-glutathionyl-2-exomethylene-cyclohexanone in the presence of GSH/GSTπ. This results in significant anti-proliferative and anti-metastatic activities against melanoma, including the repression of migration, invasion, and lateral migration of metastatic B16-BL6 cells (Bai et al., 2017).

2. Photochromes in Photopharmacology

Nitrogen-bridged diazocines, a class of compounds including this compound derivatives, exhibit superior photo-physical properties for applications in photopharmacology. Their ability to switch wavelengths and high quantum yields make them suitable for medical applications like deep tissue penetration (Lentes et al., 2019).

3. Synthesis of Fused Nitrogen Heterocycles

Using molten elemental sulfur as a medium, this compound derivatives can be synthesized into fused diaza heterocycles. This process is notable for its tolerance to a wide range of functional groups and is applicable to oxidation-sensitive compounds (Nguyen & Retailleau, 2017).

4. Catalytic Oxidation in Chemical Engineering

This compound derivatives are used in the synthesis of metal complexes that demonstrate significant catalytic activities. These complexes are effective in the selective oxidation of various organic compounds, including cyclohexane and styrene, under microwave power (Uruş, Adıgüzel, & İncesu, 2016).

5. Synthesis of Energetic Materials

Compounds like 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole), derived from this compound, have been synthesized as potential leads for new anticancer drugs. They possess high calculated detonation performance, ideal for applications in energetic materials (Hermann et al., 2017).

6. Catalytic Synthesis in Organic Chemistry

This compound derivatives are used in stereoselective Csp(3) -Csp(2) bond-forming reactions. These reactions are crucial for the construction of disubstituted cyclohexanes with high regio- and stereoselectivity, which are significant in the development of various organic compounds (Plaza, Pérez-Aguilar, & Valdés, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential of diazo compounds like 2-Diazocyclohexanone for multicomponent approach is one of the most rapidly developing areas . This includes exploring their reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation .

Propriétés

IUPAC Name |

2-diazocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNUBZPACCOTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=[N+]=[N-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453706 | |

| Record name | 2-diazocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3242-56-6 | |

| Record name | 2-diazocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)